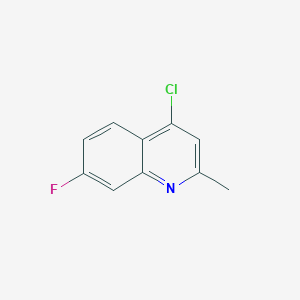

4-Chloro-7-Fluoro-2-Methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-7-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-4-9(11)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZQRRHOPBBNRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569122 | |

| Record name | 4-Chloro-7-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18529-04-9 | |

| Record name | 4-Chloro-7-fluoro-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18529-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18529-04-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Chloro-7-Fluoro-2-Methylquinoline (CAS 18529-04-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-7-Fluoro-2-Methylquinoline, a halogenated heterocyclic compound. The information is compiled for use in research, synthesis, and drug discovery applications.

Chemical and Physical Properties

This compound is a solid, fluorinated building block with the molecular formula C₁₀H₇ClFN.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 18529-04-9[1] |

| Molecular Formula | C₁₀H₇ClFN[1] |

| Molecular Weight | 195.62 g/mol [1] |

| IUPAC Name | This compound[2] |

| SMILES | Cc1cc(Cl)c2ccc(F)cc2n1[1] |

| InChI Key | BBZQRRHOPBBNRO-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Solid[1] |

| Purity | 95% - 96%[3][4] |

| Boiling Point | 269.9 °C at 760 mmHg[4] |

| Density | 1.311 g/cm³[4] |

| Flash Point | 117 °C[4] |

| Refractive Index | 1.612[4] |

| Vapor Pressure | 0.0117 mmHg at 25 °C[4] |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |

| Serious Eye Damage | H318 | Causes serious eye damage[2] |

| Skin Irritation | H315 | Causes skin irritation[3] |

| Eye Irritation | H319 | Causes serious eye irritation[3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[3] |

Signal Word: Danger[1]

Synthesis and Reactivity

Representative Experimental Protocol: Synthesis of a Substituted 4-Chloroquinoline

The following protocol is for the synthesis of a structurally similar compound and can be adapted for the synthesis of this compound.

Step 1: Condensation of 3-Fluoroaniline with Diethyl 2-methylmalonate (or a similar precursor).

-

A mixture of 3-fluoroaniline and a suitable diethyl malonate derivative is heated, typically at 100-140°C, to form the enamine intermediate. The ethanol byproduct is removed by distillation.

Step 2: Thermal Cyclization.

-

The intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250°C. This promotes cyclization to form the 4-hydroxyquinoline core. The product often precipitates from the hot solvent and can be isolated by filtration after cooling.

Step 3: Chlorination.

-

The resulting 7-fluoro-2-methylquinolin-4-ol is heated under reflux with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group at the 4-position to a chloro group. The reaction mixture is then carefully quenched by pouring it onto ice, and the solid product is isolated by filtration, washed, and dried.

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the chloro group at the 4-position, which is susceptible to nucleophilic aromatic substitution (SNAr). This makes it a valuable intermediate for introducing a variety of functional groups at this position. The methyl group at the 2-position can also undergo reactions, such as condensation with aldehydes.

Applications in Drug Discovery

Quinoline derivatives are a cornerstone of medicinal chemistry, with numerous approved drugs and clinical candidates featuring this scaffold. They are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.

This compound serves as a key building block for the synthesis of more complex molecules. The reactive chloro group allows for the introduction of various side chains, which can be tailored to interact with specific biological targets. For example, displacement of the 4-chloro group with anilines or other amines is a common strategy in the development of kinase inhibitors.

Caption: General reaction scheme for the derivatization of the core scaffold.

While no specific signaling pathways have been directly associated with this compound in the available literature, its structural similarity to known kinase inhibitors suggests that its derivatives could potentially target pathways involved in cell proliferation and angiogenesis, such as the VEGFR or EGFR signaling cascades.

Spectroscopic Data

Detailed, published spectroscopic data (NMR, IR, MS) for this compound is not currently available. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of the compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its key features are the reactive 4-chloro position, which allows for diverse functionalization, and the quinoline core, a privileged scaffold in drug discovery. While detailed experimental data on its use is limited, its structural characteristics and the well-established chemistry of related compounds provide a strong basis for its application in the synthesis of novel molecules with potential therapeutic value.

References

Physicochemical Properties of 4-Chloro-7-Fluoro-2-Methylquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-7-Fluoro-2-Methylquinoline, a substituted quinoline derivative of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating essential data, outlining detailed experimental protocols for property determination, and providing a plausible synthetic route.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that where experimental data is not publicly available, computationally predicted values are provided to offer estimations for research planning.

| Property | Value | Data Source |

| Molecular Formula | C₁₀H₇ClFN | PubChem[1] |

| Molecular Weight | 195.62 g/mol | PubChem[1], Sigma-Aldrich[2][3], Amerigo Scientific[4] |

| CAS Number | 18529-04-9 | Sigma-Aldrich[2][3], Amerigo Scientific[4] |

| Appearance | Solid (predicted) | Sigma-Aldrich[3] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa (most basic) | Not available | - |

| logP (Octanol-Water Partition Coefficient) | 3.3 (Computed) | PubChem[1] |

Synthesis Pathway

A plausible synthetic route for this compound is via a modified Gould-Jacobs reaction, a classical and versatile method for quinoline synthesis. The general pathway involves the condensation of an appropriately substituted aniline with a β-ketoester or equivalent, followed by cyclization and subsequent chlorination.

Caption: Proposed synthesis of this compound.

Experimental Protocols for Physicochemical Property Determination

The following are detailed, standardized methodologies that can be employed to experimentally determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Methodology (Capillary Method):

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.[5]

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate, for example, 1-2 °C per minute, especially near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Aqueous Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability.

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached, which is typically 24-48 hours.[6]

-

The suspension is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Methodology (Shake-Flask Method):

-

A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer), which have been pre-saturated with each other.[7]

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique, like HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Acidity Constant (pKa) Determination

The pKa value provides insight into the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology (Potentiometric Titration):

-

A solution of this compound of known concentration is prepared in water or a co-solvent system if solubility is limited.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[8]

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[8]

-

A titration curve of pH versus the volume of titrant added is plotted. The pKa can be determined from the pH at the half-equivalence point.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Caption: Workflow for physicochemical characterization.

References

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound AldrichCPR 18529-04-9 [sigmaaldrich.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 8. creative-bioarray.com [creative-bioarray.com]

4-Chloro-7-Fluoro-2-Methylquinoline molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth overview of the chemical properties, synthesis, and potential biological relevance of 4-Chloro-7-Fluoro-2-Methylquinoline.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug development, forming the core structure of many therapeutic agents. Their rigid, planar structure is amenable to a wide range of chemical modifications, allowing for the generation of diverse compound libraries with varied biological activities. This guide focuses on this compound, a halogenated quinoline derivative, providing key molecular data and outlining a general experimental workflow for its synthesis and biological evaluation.

Molecular and Chemical Properties

This compound is a solid, heterocyclic compound. The incorporation of halogen atoms, specifically chlorine and fluorine, can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Data Presentation: Key Molecular Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClFN | [1][2][3] |

| Molecular Weight | 195.62 g/mol | [1][3] |

| CAS Number | 18529-04-9 | [4] |

| IUPAC Name | This compound | [1] |

Experimental Protocols: Synthesis and Characterization

The synthesis of substituted quinolines can be achieved through various established chemical reactions. A common approach involves the condensation of an aniline derivative with a β-ketoester, followed by cyclization and subsequent functional group manipulations. For this compound, a plausible synthetic route would start from a corresponding aniline precursor.

General Synthesis Protocol for Fluorinated Quinoline Analogs:

A representative synthesis for a fluorinated quinoline core, which could be adapted for this compound, is outlined below. This protocol is based on general methods for synthesizing similar quinoline structures.

-

Cyclization: A substituted fluoroaniline is reacted with an appropriate β-dicarbonyl compound (e.g., ethyl acetoacetate) in the presence of a strong acid catalyst such as polyphosphoric acid (PPA). The mixture is heated to drive the condensation and subsequent cyclization to form the quinoline ring system.

-

Chlorination: The resulting hydroxyquinoline intermediate is then subjected to a chlorination reaction to introduce the chlorine atom at the 4-position. Reagents like phosphorus oxychloride (POCl₃) are commonly used for this transformation.

-

Purification: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the final, pure compound.

-

Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Biological Activity and Potential Applications

Halogenated quinolines are investigated for a wide range of therapeutic applications due to their ability to interact with various biological targets. Derivatives of the quinoline scaffold have shown promise as anticancer, antimalarial, and antifungal agents.[5][6][7] this compound serves as a valuable intermediate in the synthesis of more complex molecules for screening in drug discovery programs.[8]

The general workflow for assessing the biological activity of a novel quinoline derivative is depicted in the diagram below.

Caption: Workflow for Synthesis and Biological Evaluation of Quinoline Derivatives.

Safety and Handling

Based on aggregated GHS information, this compound is considered harmful if swallowed and may cause serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents.[8]

References

- 1. This compound | C10H7ClFN | CID 15151230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labcompare.com [labcompare.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. imtm.cz [imtm.cz]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to the Solubility of 4-Chloro-7-Fluoro-2-Methylquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-7-Fluoro-2-Methylquinoline. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its determination. It includes theoretical predictions based on molecular structure, detailed experimental protocols for both qualitative and quantitative analysis, and a structured approach to data presentation.

Compound Profile

This compound is a halogenated heterocyclic compound.[1] Its structure, containing both non-polar (quinoline ring) and polar (halogen atoms, nitrogen) moieties, suggests a nuanced solubility profile across different organic solvents. Understanding this profile is critical for its application in synthesis, purification, formulation, and various screening assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 18529-04-9 | [1] |

| Molecular Formula | C₁₀H₇ClFN | [2] |

| Molecular Weight | 195.62 g/mol | [1][2] |

| Appearance | Solid (form) | [1] |

| SMILES | CC1=CC(=C2C=CC(=CC2=N1)F)Cl | [2] |

| InChIKey | BBZQRRHOPBBNRO-UHFFFAOYSA-N | [2] |

Theoretical Solubility Prediction

The principle of "like dissolves like" governs the solubility of organic compounds.[3] The solubility of this compound is influenced by the balance between its large, relatively non-polar aromatic system and the polar characteristics imparted by the nitrogen, chlorine, and fluorine atoms.

-

Non-Polar Character : The fused bicyclic aromatic quinoline core is hydrophobic and will favor interactions with non-polar solvents through van der Waals forces.

-

Polar Character : The electronegative nitrogen, chlorine, and fluorine atoms create dipole moments within the molecule, allowing for dipole-dipole interactions with polar solvents. The nitrogen atom can also act as a hydrogen bond acceptor.

Based on this structure, a qualitative prediction of solubility in common organic solvents can be made.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Moderate | The quinoline nitrogen can accept hydrogen bonds, but the large hydrocarbon backbone limits high solubility. |

| Aprotic Polar | Acetone, Acetonitrile, DMSO, DMF | Good to High | Strong dipole-dipole interactions between the solvent and the polar groups of the solute are expected. |

| Halogenated | Dichloromethane, Chloroform | High | Similarities in polarity and the potential for favorable intermolecular interactions suggest high solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Good | Solvents are of intermediate polarity and can effectively solvate the molecule. |

| Aromatic | Toluene, Benzene | Moderate to Good | Pi-stacking interactions between the solvent and the quinoline ring system can promote solubility. |

| Non-Polar | Hexane, Cyclohexane | Low | The polarity from the heteroatoms will likely make the compound poorly soluble in purely non-polar aliphatic solvents. |

Experimental Determination of Solubility

To obtain precise and reliable data, experimental determination is essential. The following sections outline standardized protocols for both qualitative screening and quantitative measurement.

Experimental Workflow

The overall process for determining the solubility of a new compound involves a systematic approach, starting with qualitative screening to identify potential solvents, followed by a rigorous quantitative analysis in the most promising candidates.

Protocol for Qualitative Solubility Testing

This rapid screening method helps identify suitable solvents for further quantitative analysis or for use in reactions and purifications.

-

Preparation : Place approximately 1-2 mg of this compound into a small, clear glass vial.

-

Solvent Addition : Add 0.1 mL of the test solvent to the vial.

-

Mixing : Cap the vial and shake vigorously or vortex for 60 seconds.[4]

-

Observation : Visually inspect the solution against a contrasting background. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at ~10-20 mg/mL.

-

Incremental Addition : If the solid is not fully dissolved, add another 0.4 mL of the solvent (total volume 0.5 mL) and repeat the mixing process. Observe again.

-

Final Addition : If solid remains, add a final 0.5 mL of solvent (total volume 1.0 mL) and repeat the mixing.[5]

-

Classification :

-

Soluble : Dissolves completely in ≤ 1.0 mL.

-

Partially Soluble : A significant portion, but not all, of the solid dissolves.

-

Insoluble : Little to no solid dissolves.

-

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[6]

-

Sample Preparation : Add an excess amount of solid this compound to several vials (in triplicate for each solvent). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition : Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.[6]

-

Equilibration : Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours.[6]

-

Phase Separation : After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to settle. Centrifugation can be used to accelerate this process.[6]

-

Sample Collection and Filtration : Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution : Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification : Analyze the concentration of the diluted solution using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy, against a standard curve prepared with known concentrations of the compound.

-

Calculation : Calculate the original concentration in the saturated solution, accounting for all dilutions. The result is the equilibrium solubility, typically expressed in mg/mL, g/100 mL, or mol/L.

Data Presentation Template

Quantitative solubility data should be organized systematically for clear interpretation and comparison.

Table 3: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Dichloromethane | 9.1 | ||

| e.g., Acetone | 21.0 | ||

| e.g., Methanol | 33.0 | ||

| e.g., Acetonitrile | 37.5 | ||

| e.g., DMSO | 47.0 | ||

| e.g., Toluene | 2.4 | ||

| e.g., Hexane | 1.9 |

Logical Relationships in Solubility

The solubility of a molecule is a direct consequence of the intermolecular forces between the solute and the solvent. The "like dissolves like" principle can be visualized as a balance of these interactions.

References

The Versatility of Fluorine: A Technical Guide to the Applications of Fluorinated Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the quinoline scaffold has unlocked a vast array of potential applications across diverse scientific disciplines. This technical guide delves into the core applications of fluorinated quinoline derivatives, offering a comprehensive overview of their utility in medicinal chemistry, materials science, and agrochemicals. By leveraging the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and modulated electronic effects, researchers have developed novel compounds with significant potential.[1][2] This guide provides an in-depth look at the data, experimental protocols, and underlying mechanisms that define this promising class of molecules.

Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] The addition of fluorine atoms can significantly enhance the pharmacological properties of these molecules, leading to the development of potent anticancer, antimicrobial, and antiviral agents, as well as compounds targeting neurodegenerative diseases.

Anticancer Activity

Fluorinated quinoline derivatives have demonstrated significant promise as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.[3][4][5]

A series of novel fluorinated quinoline analogues has been synthesized and evaluated for their anticancer properties against triple-negative breast cancer (TNBC) cells.[3][4][6] Certain compounds demonstrated potent anticancer activity with IC50 values in the low micromolar range against MDA-MB-468 TNBC cells, while showing no toxicity to non-tumorigenic breast cells (MCF-10A).[3][4] Structure-activity relationship (SAR) studies revealed that the presence of an ester group and specific fluorine substitution patterns on the quinoline ring are crucial for their anticancer activity.[3] For instance, a meta,para-disubstituted fluorine pattern on the benzene ring of the quinoline scaffold resulted in a 2-fold improvement in potency compared to other substitution patterns.[3]

Table 1: Anticancer Activity of Fluorinated Quinoline Derivatives against TNBC Cells [3][4]

| Compound | Substitution Pattern | IC50 (μM) against MDA-MB-468 |

| 6a | meta-F | 2.5 - 5 |

| 6b | para-F | 2.5 - 5 |

| 6d | meta,para-di-F | ~1.25 - 2.5 |

| 6f | Not specified in snippet | 2.5 - 5 |

The proposed mechanism of action for some of these compounds involves the induction of reactive oxygen species (ROS) and the targeting of key signaling proteins such as CK2 and VEGFR2.[3]

Experimental Protocol: Synthesis of Fluorinated Quinoline Analogues (6a-f)

This protocol outlines the general synthesis of fluorinated quinoline analogues as described in the literature.[3]

Caption: Synthetic workflow for fluorinated quinoline analogues.

Antimicrobial and Antiviral Activity

The introduction of a fluorine atom at the C-6 position of the quinolone nucleus was a major breakthrough in the development of potent and broad-spectrum antimicrobial agents, leading to the class of drugs known as fluoroquinolones.[7][8] These compounds, such as norfloxacin, ciprofloxacin, and ofloxacin, exhibit excellent activity against a wide range of Gram-negative and Gram-positive bacteria.[7][9]

The primary mechanism of action of fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.[7][9][10] By blocking these enzymes, fluoroquinolones induce double-strand breaks in the bacterial DNA, leading to rapid cell death.[10]

Caption: Mechanism of action of fluoroquinolone antibacterials.

Fluorinated quinoline derivatives have also been investigated for their antiviral properties, particularly against HIV.[11] The introduction of an aryl group at the piperazine moiety of a fluoroquinolone scaffold shifted the activity from antibacterial to antiviral, with some compounds showing inhibitory effects on HIV replication.[11] The proposed mechanism involves interference with the Tat-TAR interaction, which is crucial for viral transcription.[11] Computational studies have also suggested that certain fluorine-based quinolines could be potent inhibitors of proteins involved in SARS-CoV-2 assembly.[12]

Neurodegenerative Diseases

The unique properties of fluorinated quinolines have also been harnessed to develop agents for the diagnosis and treatment of neurodegenerative diseases like Alzheimer's disease (AD).[13][14][15] The introduction of fluorine can enhance a molecule's ability to cross the blood-brain barrier, a critical requirement for CNS-active drugs.[15]

Fluorinated 8-hydroxyquinoline derivatives have been developed as metal ionophores to modulate the metal homeostasis implicated in AD pathology.[13] Certain compounds have shown the ability to inhibit zinc-induced Aβ oligomerization.[13] Furthermore, the incorporation of the fluorine-18 isotope (¹⁸F) allows for the development of positron emission tomography (PET) imaging agents to visualize amyloid plaques in the brain.[13][15]

Table 2: Activity of Fluorinated 8-Hydroxyquinoline Derivatives in Alzheimer's Disease Models [13]

| Compound | EC50 for inhibition of zinc-induced Aβ oligomerization (μM) |

| 12-14 | 2.3 - 5.2 |

| 15-17 | < ~5 |

| 23, 24 | 2.0 - 4.5 |

| 28-30 | < ~5 |

Materials Science: Illuminating the Future with OLEDs

Quinoline derivatives are known for their fluorescent properties and have been utilized in the development of organic light-emitting diodes (OLEDs).[16][17][18][19][20] They can function as emissive materials, electron-transporting materials (ETMs), or hole-transporting materials (HTMs) within the OLED device structure.[19] By modifying the substituents on the quinoline ring, the emission color and quantum efficiency of the OLED can be fine-tuned.[19] Fluorination can further enhance the performance of these materials by improving their thermal stability and charge-transport properties.

Caption: Role of fluorinated quinolines in an OLED device.

Agrochemicals: Protecting Crops with Advanced Chemistry

Fluorinated compounds play a significant role in the agrochemical industry, with approximately 25% of licensed agrochemicals containing fluorine.[21] The incorporation of fluorine can enhance the efficacy, metabolic stability, and bioavailability of pesticides.[21][22][23]

Fluorinated quinoline derivatives have been developed as potent fungicides.[22][24] For example, quinofumelin is a novel quinoline fungicide effective against a range of plant pathogens.[22] Tebufloquin is another example of a lead compound used in the synthesis of new fluorinated quinoline analogues with good antifungal activity.[24]

Table 3: Antifungal Activity of Fluorinated Quinoline Analogs [24]

| Compound | Target Fungus | Activity at 50 µg/mL |

| 2b, 2e, 2f, 2k, 2n | Sclerotinia sclerotiorum | >80% inhibition |

| 2g | Rhizoctonia solani | 80.8% inhibition |

Experimental Protocol: Antifungal Activity Testing

The following is a generalized protocol for testing the antifungal activity of synthesized compounds.[24]

Caption: General workflow for in vitro antifungal screening.

Conclusion

The introduction of fluorine into the quinoline framework provides a powerful strategy for the development of novel molecules with diverse and potent activities. From combating aggressive cancers and infectious diseases to enabling next-generation electronics and protecting vital crops, fluorinated quinoline derivatives represent a vibrant and expanding area of chemical research. The data and protocols presented in this guide underscore the significant potential of this compound class and aim to facilitate further innovation in the field. Continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more impactful applications in the years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Blue organic light-emitting diodes based on fluorene-bridged quinazoline and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 23. nbinno.com [nbinno.com]

- 24. mdpi.com [mdpi.com]

4-Chloro-7-Fluoro-2-Methylquinoline: A Versatile Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-7-fluoro-2-methylquinoline is a halogenated quinoline derivative that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position, a fluorine atom at the 7-position, and a methyl group at the 2-position, makes it an attractive scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound as a key building block in medicinal chemistry, with a focus on its utility in the generation of kinase inhibitors and other targeted therapies.

Introduction

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant therapeutic properties. The introduction of halogen substituents, particularly chlorine and fluorine, can profoundly influence the physicochemical and pharmacological properties of these molecules, enhancing their metabolic stability, binding affinity, and bioavailability. This compound emerges as a valuable synthon, offering multiple reaction sites for molecular elaboration and the generation of diverse chemical libraries for drug screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1][2]

| Property | Value |

| Molecular Formula | C₁₀H₇ClFN |

| Molecular Weight | 195.62 g/mol |

| IUPAC Name | This compound |

| CAS Number | 18529-04-9 |

| Appearance | Solid (form) |

| SMILES | Cc1cc(Cl)c2ccc(F)cc2n1 |

| InChI Key | BBZQRRHOPBBNRO-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically commencing with a Gould-Jacobs reaction to construct the quinoline core, followed by a chlorination step.[3][4][5]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-7-fluoro-2-methylquinoline (Gould-Jacobs Reaction)

This step involves the condensation of 3-fluoroaniline with an appropriate β-ketoester, followed by thermal cyclization.

-

Materials:

-

3-Fluoroaniline

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA) or a high-boiling solvent like Dowtherm A

-

-

Procedure:

-

A mixture of 3-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) is heated, often in the presence of a catalytic amount of acid, to form the corresponding enamine intermediate.

-

The intermediate is then added to a preheated high-boiling point solvent (e.g., Dowtherm A at ~250 °C) or heated with a dehydrating agent like PPA to induce cyclization.

-

The reaction mixture is heated until the cyclization is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon cooling, the product, 4-hydroxy-7-fluoro-2-methylquinoline, often precipitates and can be collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., hexane or ethanol) to remove impurities.

-

Step 2: Chlorination of 4-Hydroxy-7-fluoro-2-methylquinoline

This protocol describes the conversion of the 4-hydroxy group to the 4-chloro functionality.

-

Materials:

-

4-Hydroxy-7-fluoro-2-methylquinoline

-

Phosphorus oxychloride (POCl₃)

-

Optional: Phosphorus pentachloride (PCl₅) or a catalytic amount of dimethylformamide (DMF)

-

-

Procedure:

-

4-Hydroxy-7-fluoro-2-methylquinoline (1.0 eq) is carefully added to an excess of phosphorus oxychloride (POCl₃).

-

The mixture is heated to reflux (typically around 110 °C) for several hours. The progress of the reaction is monitored by TLC.

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The reaction mixture is then carefully poured onto crushed ice with vigorous stirring to quench the remaining POCl₃.

-

The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Chemical Reactivity and Applications in Drug Discovery

The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr), making this compound a versatile precursor for a wide range of derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in drug discovery is its use as an electrophile in SNAr reactions. Various nucleophiles, such as amines, alcohols, and thiols, can displace the chloride to introduce diverse functionalities at the C4-position.

Caption: General scheme for SNAr reactions of this compound.

Application in the Synthesis of Biologically Active Molecules

Derivatives of 4-aminoquinolines are known to possess a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[6][7][8] this compound serves as a key starting material for the synthesis of novel 4-aminoquinoline derivatives for screening in various therapeutic areas.

| Derivative Class | Potential Biological Activity |

| 4-Anilino-7-fluoro-2-methylquinolines | Kinase inhibition (e.g., EGFR, VEGFR) |

| 4-(Alkylamino)-7-fluoro-2-methylquinolines | Anticancer, Antimalarial |

| 4-(Heterocyclyl)-7-fluoro-2-methylquinolines | Diverse therapeutic targets |

Potential Role in Kinase Inhibition

Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. The 4-anilinoquinoline scaffold is a well-established pharmacophore for kinase inhibitors. By reacting this compound with various anilines, a library of potential kinase inhibitors can be generated.

Caption: Potential mechanism of action for 4-anilinoquinoline derivatives.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

GHS Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in the field of drug discovery and development. Its accessible synthesis and the reactivity of the 4-chloro substituent provide a robust platform for the generation of diverse libraries of novel compounds. The exploration of its derivatives, particularly as kinase inhibitors, holds promise for the development of new and effective therapeutic agents for a range of diseases, including cancer. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this important chemical intermediate.

References

- 1. This compound | C10H7ClFN | CID 15151230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-Chloro-7-Fluoro-2-Methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-fluoro-2-methylquinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. As a scaffold, it is of interest to researchers in drug discovery due to the established biological activities of substituted quinolines, including antimalarial, antibacterial, and anticancer properties. The presence of both chloro and fluoro substituents can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for the synthesis of novel bioactive molecules.

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for this compound. Due to the limited availability of experimental data in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. Detailed, generalized experimental protocols for synthesis and spectroscopic analysis are also provided to facilitate further research.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, mass spectrometry, and infrared spectroscopy, and by analogy with data for structurally related quinoline derivatives.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.0 - 8.2 | dd | ~9.0, 6.0 | H-5 |

| ~7.8 - 7.9 | dd | ~9.0, 2.5 | H-8 |

| ~7.4 - 7.5 | s | - | H-3 |

| ~7.2 - 7.3 | ddd | ~9.0, 9.0, 2.5 | H-6 |

| ~2.7 | s | - | -CH₃ (at C-2) |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (d, J ≈ 250 Hz) | C-7 |

| ~159 | C-2 |

| ~149 | C-8a |

| ~144 | C-4 |

| ~128 (d, J ≈ 9 Hz) | C-5 |

| ~125 | C-4a |

| ~122 | C-3 |

| ~120 (d, J ≈ 25 Hz) | C-6 |

| ~110 (d, J ≈ 21 Hz) | C-8 |

| ~25 | -CH₃ (at C-2) |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z Ratio | Proposed Fragment Ion | Notes |

| 195/197 | [M]⁺ (Molecular Ion) | The M/M+2 pattern in a ~3:1 ratio is characteristic of a monochlorinated compound. |

| 180/182 | [M - CH₃]⁺ | Loss of the methyl group. |

| 160 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 133 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring. |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 - 3100 | C-H stretch | Aromatic |

| ~2920 - 2980 | C-H stretch | -CH₃ |

| ~1600, 1560, 1500 | C=C and C=N stretching | Quinoline ring |

| ~1250 - 1350 | C-F stretch | Aryl-Fluoride |

| ~1000 - 1100 | C-Cl stretch | Aryl-Chloride |

| ~800 - 900 | C-H out-of-plane bending | Substituted benzene |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: A Plausible Route via Combes Reaction and Chlorination

A likely synthetic route to this compound involves the Combes quinoline synthesis to form the corresponding 4-hydroxyquinoline, followed by a chlorination step.

Step 1: Synthesis of 7-Fluoro-4-hydroxy-2-methylquinoline

-

To a stirred solution of 3-fluoroaniline (1.0 eq.) in a suitable solvent (e.g., ethanol), add acetylacetone (1.1 eq.).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a high-boiling point solvent (e.g., Dowtherm A) and heat to approximately 250 °C for 30-60 minutes to effect cyclization.

-

Cool the mixture, and the precipitated product, 7-fluoro-4-hydroxy-2-methylquinoline, is collected by filtration.

-

Wash the solid with a non-polar solvent (e.g., hexane) and dry.

Step 2: Synthesis of this compound

-

Carefully add the dried 7-fluoro-4-hydroxy-2-methylquinoline (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq.) in a flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) until the pH is ~7-8.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation or a soft ionization technique like Electrospray Ionization (ESI) for LC-MS to observe the molecular ion.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a hypothetical signaling pathway where a substituted quinoline might be involved.

Caption: Proposed synthetic workflow for this compound.

Caption: Hypothetical signaling pathway showing kinase inhibition by a quinoline derivative.

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 4-Chloro-7-Fluoro-2-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of 4-Chloro-7-Fluoro-2-Methylquinoline as a versatile building block in the synthesis of novel compounds. The presence of a reactive chlorine atom at the 4-position, coupled with the electronic influence of the fluorine and methyl groups, makes this scaffold an attractive starting material for the development of diverse molecular entities with potential therapeutic applications. Key synthetic strategies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, are discussed. Detailed experimental procedures, quantitative data summaries, and visualizations of relevant biological pathways are provided to guide researchers in the design and execution of their synthetic endeavors.

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The functionalization of the quinoline ring system allows for the fine-tuning of physicochemical and pharmacological properties. This compound is a particularly useful intermediate due to the susceptibility of the C4-chloro substituent to displacement by a variety of nucleophiles and its suitability for cross-coupling reactions. This enables the introduction of a wide range of functionalities, leading to the generation of compound libraries for screening against various biological targets, including protein kinases and other enzymes implicated in disease.

Key Synthetic Strategies

The primary modes of functionalization for this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline nitrogen atom activates the C4-position towards nucleophilic attack, facilitating the displacement of the chloride leaving group. This allows for the straightforward introduction of amine, ether, and thioether linkages.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions offer a broad substrate scope and functional group tolerance, enabling the synthesis of complex biaryl and N-aryl quinoline derivatives.

Data Presentation: Summary of Synthetic Transformations and Biological Activities

The following tables summarize representative reaction conditions and the biological activities of compounds derived from substituted chloroquinolines.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Nucleophile | Reagents and Conditions | Product Type | Typical Yield (%) |

| Primary/Secondary Amines | Amine (1.2-2.0 eq.), Solvent (e.g., EtOH, DMF, or neat), Heat (80-130°C), optional base (e.g., K2CO3) | 4-Amino-7-fluoro-2-methylquinolines | 65-95% |

| Thiols | Thiol (1.5 eq.), NaH or NaOEt (1.5 eq.), Solvent (e.g., EtOH, DMF), Reflux | 4-Thioether-7-fluoro-2-methylquinolines | 70-90% |

| Alcohols/Phenols | Alcohol/Phenol (1.5 eq.), NaH (1.5 eq.), Solvent (e.g., THF, Dioxane), Heat | 4-Alkoxy/Aryloxy-7-fluoro-2-methylquinolines | 60-85% |

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Suzuki-Miyaura | Arylboronic Acid (1.3 eq.) | Pd(PPh3)4 (5 mol%) | K3PO4 (2.0 eq.) | Dioxane/H2O | 80-100 | 70-90% |

| Buchwald-Hartwig | Amine (1.2 eq.) | Pd2(dba)3 (2 mol%), XPhos (4 mol%) | NaOt-Bu (1.4 eq.) | Toluene | 100-110 | 75-95% |

Table 3: Biological Activity of Representative 7-Fluoro-4-aminoquinoline Derivatives

| Compound | Cell Line | Biological Target | Activity (GI50/IC50, µM) | Reference |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast Cancer) | Cytotoxicity | GI50 = 15.21 | [1] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MDA-MB-468 (Breast Cancer) | Cytotoxicity | GI50 = 10.55 | [1] |

| Representative 4-phenoxyquinoline | H460 (Lung Cancer) | c-Met/Flt-3 | IC50 = 1.21/2.15 nM | [2] |

| Representative 4-anilinoquinoline | Leukemia, CNS, Breast Cancer | c-Met | IC50 = 19-64 nM | [3] |

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol describes a general method for the synthesis of 4-amino-7-fluoro-2-methylquinoline derivatives.

Materials:

-

This compound (1.0 eq.)

-

Amine (primary or secondary, 2.0 eq.)

-

Ethanol or N,N-Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser

-

Stirring plate and heating mantle

-

Standard work-up and purification reagents

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen solvent.

-

Add the desired amine to the solution.

-

Heat the reaction mixture to reflux (typically 80-130°C) and stir for 6-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the synthesis of 4-aryl-7-fluoro-2-methylquinoline derivatives.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.3 eq.)

-

Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

-

Base (e.g., K3PO4, 2.0 eq.)

-

Anhydrous solvent (e.g., Dioxane/Water mixture)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of the quinoline scaffold are known to be potent inhibitors of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. The functionalization of this compound allows for the synthesis of inhibitors targeting key signaling pathways.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor growth, invasion, and metastasis. Inhibition of this pathway is a key strategy in cancer therapy.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another critical target in oncology. Mutations and overexpression of EGFR can lead to uncontrolled cell growth. 4-Anilinoquinoline derivatives have shown significant potential as EGFR inhibitors.[4]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel chemical entities. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this scaffold. The potential for the resulting compounds to act as potent inhibitors of key biological targets, such as protein kinases, underscores the importance of this building block in modern drug discovery and development.

References

- 1. This compound | C10H7ClFN | CID 15151230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and antiproliferative activity of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing the 2-oxo-4-chloro-1,2-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-7-Fluoro-2-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceutical agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The functionalization of the quinoline ring system is a key strategy in medicinal chemistry to modulate the biological activity, selectivity, and pharmacokinetic properties of these molecules.

Among the various positions on the quinoline ring, the C4-position is of particular interest. Nucleophilic aromatic substitution (SNAr) at this position, facilitated by the electron-withdrawing effect of the quinoline nitrogen, provides a versatile and efficient method for the introduction of a wide range of substituents. 4-Chloro-7-fluoro-2-methylquinoline is a valuable building block for the synthesis of novel quinoline derivatives. The presence of the chloro group at the 4-position serves as an excellent leaving group for SNAr reactions, while the fluoro and methyl groups at the 7- and 2-positions, respectively, can influence the molecule's electronic properties and steric interactions, thereby fine-tuning its biological activity.

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution reactions of this compound with various nucleophiles, including amines, phenols, and thiols. The resulting 4-substituted-7-fluoro-2-methylquinoline derivatives are of significant interest in drug discovery, particularly as potential kinase inhibitors targeting signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][2][3][4][5]

General Reaction Scheme

The nucleophilic aromatic substitution reaction of this compound proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient C4-position, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring and yields the 4-substituted product.

Caption: General SNAr reaction of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 4-substituted-7-fluoro-2-methylquinoline derivatives.

Protocol 1: Synthesis of 4-Amino-7-fluoro-2-methylquinoline Derivatives

This protocol describes the reaction of this compound with primary and secondary amines under conventional heating and microwave-assisted conditions.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), Acetonitrile)

-

Base (e.g., K₂CO₃, Et₃N, if required)

-

Round-bottom flask or microwave reaction vial

-

Reflux condenser or microwave reactor

-

Magnetic stirrer and heating mantle

-

Standard glassware for work-up and purification (separatory funnel, rotary evaporator)

-

Silica gel for column chromatography

Procedure (Conventional Heating):

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired amine (1.2-1.5 eq).

-

If the amine salt is used or if the amine is a weak nucleophile, a base such as K₂CO₃ or Et₃N (2.0 eq) can be added.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Procedure (Microwave-Assisted Synthesis):

-

In a microwave reaction vial, combine this compound (1.0 eq), the amine (1.5 eq), and a suitable solvent (e.g., DMF).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

If a precipitate does not form, extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Representative Examples):

| Nucleophile | Method | Solvent | Temperature (°C) | Time | Yield (%) |

| Aniline | Conventional | Ethanol | 80 | 12 h | 85-95 |

| 4-Methoxyaniline | Conventional | DMF | 100 | 8 h | 90-98 |

| Benzylamine | Microwave | DMF | 140 | 15 min | 88-96 |

| Morpholine | Microwave | Acetonitrile | 120 | 20 min | 92-99 |

Note: The data presented in this table are representative and have been extrapolated from similar reactions on substituted 4-chloroquinolines. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

Protocol 2: Synthesis of 4-Phenoxy-7-fluoro-2-methylquinoline Derivatives

This protocol outlines the synthesis of 4-phenoxy derivatives through the reaction of this compound with phenols.

Materials:

-

This compound

-

Substituted or unsubstituted phenol

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., DMF, Dimethyl sulfoxide (DMSO))

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment

Procedure:

-

To a solution of the phenol (1.2 eq) in DMF, add a base such as K₂CO₃ (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction to 100-140 °C and monitor its progress by TLC.

-

After completion (typically 6-18 hours), cool the reaction to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Representative Examples):

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 120 | 12 | 80-90 |

| 4-Methoxyphenol | Cs₂CO₃ | DMSO | 130 | 10 | 85-95 |

| 4-Nitrophenol | K₂CO₃ | DMF | 140 | 8 | 75-85 |

Note: This data is based on general procedures for similar SNAr reactions and should be optimized for the specific substrate.

Protocol 3: Synthesis of 4-Thio-7-fluoro-2-methylquinoline Derivatives

This protocol describes the preparation of 4-thioether derivatives by reacting this compound with thiols.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Base (e.g., NaH, K₂CO₃)

-

Anhydrous solvent (e.g., THF, DMF)

-

Round-bottom flask under an inert atmosphere (N₂ or Ar)

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq) in an anhydrous solvent like THF.

-

Cool the solution to 0 °C and add a base such as NaH (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes to form the thiolate.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by column chromatography.

Quantitative Data (Representative Examples):

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | NaH | THF | RT | 6 | 88-96 |

| Benzyl mercaptan | K₂CO₃ | DMF | 60 | 4 | 90-98 |

| 4-Methylthiophenol | NaH | THF | RT | 8 | 85-93 |

Note: Reactions with sodium hydride should be performed with caution by trained personnel. The provided data is illustrative and may require optimization.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Substituted quinolines are a prominent class of compounds in drug discovery, with several approved drugs and numerous clinical candidates targeting protein kinases. The 4-aminoquinoline scaffold, in particular, has been extensively explored for its ability to inhibit key kinases involved in cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2]

The products derived from the SNAr reactions of this compound can serve as valuable intermediates or final drug candidates for targeting these pathways. The diverse functionalities that can be introduced at the C4-position allow for the fine-tuning of binding affinity and selectivity towards specific kinase targets.

Caption: Inhibition of EGFR and VEGFR-2 signaling by 4-substituted quinolines.

Experimental Workflow

The general workflow for the synthesis and purification of 4-substituted-7-fluoro-2-methylquinoline derivatives is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Chloro-7-Fluoro-2-Methylquinoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-Chloro-7-Fluoro-2-Methylquinoline as a versatile scaffold in medicinal chemistry. The protocols outlined below are based on established synthetic methodologies and biological evaluation techniques for analogous quinoline derivatives and are intended to serve as a guide for the development and investigation of new therapeutic agents.

Introduction

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a chlorine atom at the 4-position provides a reactive site for nucleophilic aromatic substitution, allowing for the introduction of diverse pharmacophores. Furthermore, the fluorine atom at the 7-position and the methyl group at the 2-position can significantly influence the compound's electronic properties, metabolic stability, and target binding affinity. This compound, with its specific substitution pattern, represents a valuable starting material for the synthesis of novel small molecules for drug discovery.

Key Synthetic Applications

This compound is a key intermediate for the synthesis of a variety of derivatives. The primary synthetic strategies involve nucleophilic aromatic substitution at the C4-position.

Protocol 1: Synthesis of 4-Amino-7-fluoro-2-methylquinoline Derivatives

This protocol describes the synthesis of 4-amino-7-fluoro-2-methylquinoline derivatives, a common class of compounds with potential biological activity. The reaction of 4-chloroquinolines with various amines is a well-established method for generating libraries of 4-aminoquinoline compounds.[1][2]

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., aniline, piperidine, alkylamine)

-

Solvent (e.g., ethanol, N-methyl-2-pyrrolidone (NMP), or neat)

-

Base (e.g., potassium carbonate, triethylamine, if necessary)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Standard laboratory glassware and work-up reagents

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent or use the amine reactant as the solvent.

-

Add the desired amine (1.1-2 equivalents).

-

If required, add a base (1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash it with a cold solvent.

-